molecular formula C12H22BrN B14414245 1-Ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide CAS No. 80698-46-0

1-Ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide

Cat. No.: B14414245
CAS No.: 80698-46-0
M. Wt: 260.21 g/mol
InChI Key: ORPYWROWSIWKGO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide can be achieved through various synthetic routes. One common method involves the electrophilic addition of hydrogen halides to conjugated dienes . The reaction typically follows Markovnikov’s rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, resulting in the formation of the desired product. Industrial production methods may involve the use of rhodium (I) complexes and pinacol borane to achieve highly diastereoselective products through dearomatization/hydrogenation processes .

Chemical Reactions Analysis

1-Ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide involves its interaction with molecular targets and pathways. For example, piperidine derivatives are known to bind to DNA via intercalation, which can affect DNA replication and transcription processes . The compound may also interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

CAS No.

80698-46-0

Molecular Formula

C12H22BrN

Molecular Weight

260.21 g/mol

IUPAC Name

1-ethyl-1-penta-2,4-dienylpiperidin-1-ium;bromide

InChI

InChI=1S/C12H22N.BrH/c1-3-5-7-10-13(4-2)11-8-6-9-12-13;/h3,5,7H,1,4,6,8-12H2,2H3;1H/q+1;/p-1

InChI Key

ORPYWROWSIWKGO-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCCCC1)CC=CC=C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.